molecular formula C7H12N4 B12818084 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole

Cat. No.: B12818084
M. Wt: 152.20 g/mol
InChI Key: KKPNPQIXEWFHBD-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-5-9-6(2)11(10-5)7-3-8-4-7/h7-8H,3-4H2,1-2H3

InChI Key

KKPNPQIXEWFHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2CNC2

Origin of Product

United States

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